molecular formula C26H24N4O3 B2501632 N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide CAS No. 1311743-10-8

N-{[4-(benzyloxy)phenyl](cyano)methyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide

Cat. No.: B2501632
CAS No.: 1311743-10-8
M. Wt: 440.503
InChI Key: XWPWFDUWIHNFKH-UHFFFAOYSA-N
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Description

N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide is a synthetic organic compound Its unique structure comprises several functional groups: a benzyloxy group, phenyl ring, nitrile group, pyridinone, and propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide, one typically starts with appropriate nitrile precursors and performs a series of condensation, nucleophilic substitution, and amide formation reactions. For instance:

  • Condensation Reaction: : Combine 4-(benzyloxy)benzyl cyanide with a suitable aldehyde under basic conditions to form the intermediate.

  • Cyclization: : Using a cyclization agent like phosphorus oxychloride (POCl3), the intermediate undergoes cyclization.

  • Amidation: : The final step involves converting the nitrile group into the propanamide using reagents like ammonia or amine under heat.

Industrial Production Methods

Large-scale production relies on similar principles but optimized for efficiency, cost-effectiveness, and scalability. High-throughput equipment, such as continuous flow reactors, ensures precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation to form oxidized derivatives, often using agents like hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction, especially at the nitrile group, can be carried out using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).

  • Substitution: : N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide participates in nucleophilic aromatic substitution due to its electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : H₂O₂, potassium permanganate (KMnO₄)

  • Reduction: : Pd/C, sodium borohydride (NaBH₄)

  • Substitution: : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The products vary based on the reaction type but include oxidized nitrile derivatives, reduced amine derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide is used as a building block for more complex molecules, aiding in the development of novel materials with unique properties.

Biology and Medicine

Biologically, this compound is investigated for its potential as a pharmaceutical precursor, particularly in designing drugs targeting specific enzymes or receptors. Its unique structural motifs may confer bioactivity, making it a candidate for anti-cancer, anti-inflammatory, or antiviral drugs.

Industry

In industrial applications, it may serve as an intermediate in the synthesis of dyes, agrochemicals, and advanced polymers due to its stability and reactivity.

Mechanism of Action

Molecular Targets and Pathways

While specific mechanisms depend on the context, the compound's action often involves binding to specific proteins or receptors, altering their function. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,6-dimethyl-6-oxo-1,6-dihydropyridin-4-yl)propanamide

  • **N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)butanamide

Uniqueness

Compared to similar compounds, N-{4-(benzyloxy)phenylmethyl}-3-(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)propanamide's unique substitution pattern and functional group distribution confer distinct reactivity and potential biological activity, setting it apart in research and industrial applications.

Properties

IUPAC Name

3-(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)-N-[cyano-(4-phenylmethoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-17-22(18(2)29-26(32)23(17)14-27)12-13-25(31)30-24(15-28)20-8-10-21(11-9-20)33-16-19-6-4-3-5-7-19/h3-11,24H,12-13,16H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPWFDUWIHNFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1CCC(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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